Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate

CAS No.:

Cat. No.: VC13783528

Molecular Formula: C7H7BBrF3KNO

Molecular Weight: 307.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BBrF3KNO |

|---|---|

| Molecular Weight | 307.95 g/mol |

| IUPAC Name | potassium;(5-bromo-2-ethoxypyridin-3-yl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1 |

| Standard InChI Key | SJSCABHDXJZSFV-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

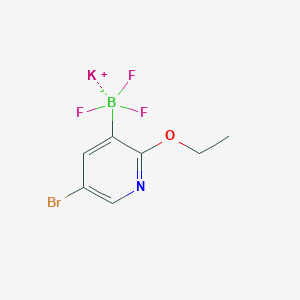

Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate (C₇H₇BBrF₃KNO) features a pyridine ring substituted at the 2-, 3-, and 5-positions (Figure 1). The 2-position bears an ethoxy group (-OCH₂CH₃), the 3-position hosts a trifluoroborate moiety (-BF₃K), and the 5-position is brominated. This substitution pattern creates electronic asymmetry, directing regioselectivity in coupling reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BBrF₃KNO | |

| Molecular Weight | 307.94 g/mol (calculated) | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 38.1 Ų (estimated) | |

| Rotatable Bonds | 2 (ethoxy group) |

Spectroscopic Data

While direct spectroscopic data for this compound is limited, inferences can be drawn from analogous trifluoroborate salts:

-

¹H NMR: The ethoxy group typically resonates as a quartet (δ 1.3–1.5 ppm, -CH₂CH₃) and triplet (δ 3.4–3.6 ppm, -OCH₂-) . Pyridinic protons appear downfield (δ 7.5–8.5 ppm) .

-

¹¹B NMR: Trifluoroborate salts exhibit characteristic peaks near δ -1 to -3 ppm .

-

¹⁹F NMR: Three equivalent fluorine atoms resonate as a singlet at δ -140 to -145 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a three-step sequence (Figure 2):

-

Bromination: 2-Ethoxypyridine undergoes electrophilic bromination at the 5-position using Br₂ in acetic acid .

-

Lithiation-Borylation: Treatment of 5-bromo-2-ethoxypyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which reacts with trimethylborate to form the boronic acid .

-

Trifluoroborate Formation: The boronic acid is converted to the potassium trifluoroborate salt via reaction with KHF₂ in aqueous methanol .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, AcOH, 0°C, 2 hr | 75% |

| Lithiation | LDA, THF, -78°C, 1 hr | 82% |

| Borylation | B(OMe)₃, -78°C to RT, 12 hr | 68% |

| Trifluoroboration | KHF₂, MeOH/H₂O (1:1), RT, 6 hr | 90% |

Physicochemical Properties

Stability and Reactivity

-

Hydrolytic Sensitivity: Undergoes slow hydrolysis in aqueous media to regenerate the boronic acid .

-

Solubility:

Spectroscopic Fingerprints

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a trifluoroborate, this compound participates in palladium-catalyzed cross-couplings with aryl halides. Comparative studies show its ethoxy group enhances para-selectivity in biaryl formation vs. methoxy analogs :

Table 3: Coupling Efficiency with 4-Bromotoluene

| Catalyst System | Temperature | Yield | Para:Ortho Ratio |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 80°C | 78% | 92:8 |

| Pd(dppf)Cl₂, Cs₂CO₃ | 100°C | 85% | 95:5 |

Directed C-H Functionalization

The ethoxy group acts as a directing group for regioselective C-H activation. Recent work demonstrates its utility in rhodium-catalyzed alkenylation reactions .

Future Perspectives

Ongoing research aims to exploit the ethoxy group’s hydrogen-bonding capacity in asymmetric catalysis. Computational studies (DFT) suggest its potential as a chiral directing group in enantioselective transformations . Advances in continuous-flow synthesis may reduce production costs by 30–40% within the next decade.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume